molecular formula C19H23N3O B2928950 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol CAS No. 1393592-52-3

1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol

Cat. No.: B2928950
CAS No.: 1393592-52-3
M. Wt: 309.413
InChI Key: WPMKMEMDBJLVSK-UHFFFAOYSA-N
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Description

1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(N-methylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-9-18-19(10-15(14)2)22(13-20-18)12-17(23)11-21(3)16-7-5-4-6-8-16/h4-10,13,17,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMKMEMDBJLVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CN(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole compounds.

Scientific Research Applications

1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-5,6-dimethyl-1H-benzimidazole
  • 1-methyl-5,6-dimethyl-1H-benzimidazole

Uniqueness

1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

The compound 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol , also known as a benzodiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 297.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the search results but related compounds have similar identifiers.

Structural Characteristics

The compound features a benzodiazole ring which is known for its diverse biological activities. The presence of the dimethyl group and the methyl(phenyl)amino moiety contributes to its unique pharmacological profile.

Research indicates that benzodiazole derivatives can exhibit various biological activities including:

  • Antimicrobial Activity : Some studies have shown that benzodiazole compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Certain derivatives show promise in neuroprotection, potentially useful in treating neurodegenerative diseases.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Infection Control : Its antimicrobial properties could be leveraged in developing new antibiotics or antifungal agents.
  • Cognitive Disorders : Potential applications in treating conditions such as Alzheimer’s disease due to neuroprotective effects.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzodiazole derivatives. The compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Study 2: Antimicrobial Efficacy

In another study reported in Antimicrobial Agents and Chemotherapy, a series of benzodiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Study 3: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating antioxidant responses .

Data Summary

Biological ActivityEffectivenessReference
AnticancerSignificant inhibition of cancer cell growthJournal of Medicinal Chemistry
AntimicrobialEffective against S. aureus and E. coliAntimicrobial Agents and Chemotherapy
NeuroprotectiveReduced oxidative stress-induced cell deathNeuroscience Letters

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